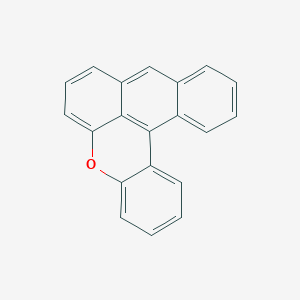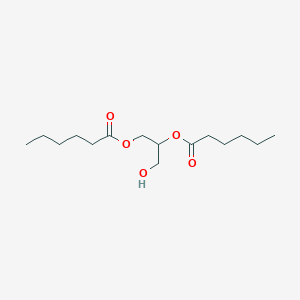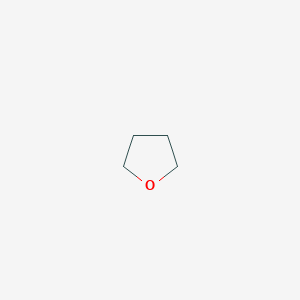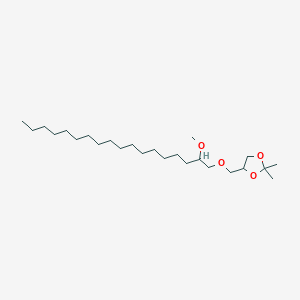
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, also known as MO-DMDL, is a chemical compound that has been extensively studied for its potential use in scientific research. MO-DMDL is a derivative of dioxolane, a cyclic ether that is commonly used in organic synthesis. MO-DMDL has several unique properties that make it an attractive compound for use in research, including its ability to cross the blood-brain barrier and its potential as a prodrug for delivering therapeutic agents.
作用機序
The mechanism of action of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is not fully understood, but it is believed to involve the hydrolysis of the methoxyoctadecoxymethyl group to release the active compound. The active compound is then able to cross the blood-brain barrier and exert its therapeutic effects.
生化学的および生理学的効果
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been shown to have several biochemical and physiological effects, including its ability to increase the uptake of therapeutic agents in the brain and its potential to reduce inflammation. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potential as a prodrug for delivering therapeutic agents. However, the synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is a complex process that requires specialized equipment and expertise, which may limit its use in some labs.
将来の方向性
There are several future directions for the study of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane. One area of research is the development of new methods for synthesizing 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane that are more efficient and cost-effective. Another area of research is the exploration of new therapeutic applications for 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane and its potential side effects.
合成法
The synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane involves several steps, including the protection of the hydroxyl groups on the dioxolane ring and the introduction of the methoxyoctadecoxymethyl group. The synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is a complex process that requires specialized equipment and expertise.
科学的研究の応用
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been shown to be an effective means of delivering therapeutic agents to the brain, as it is able to cross the blood-brain barrier. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
16725-42-1 |
|---|---|
製品名 |
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
分子式 |
C25H50O4 |
分子量 |
414.7 g/mol |
IUPAC名 |
4-(2-methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C25H50O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26-4)20-27-21-24-22-28-25(2,3)29-24/h23-24H,5-22H2,1-4H3 |
InChIキー |
KHUPGEMYKNAGBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
正規SMILES |
CCCCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
同義語 |
4-[[(2-Methoxyoctadecyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



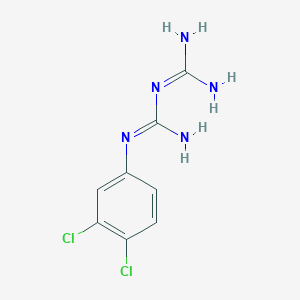
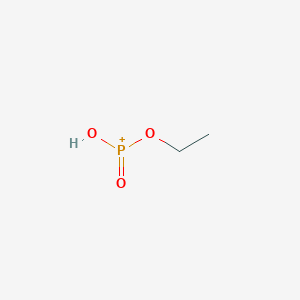
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
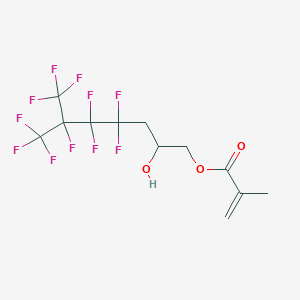
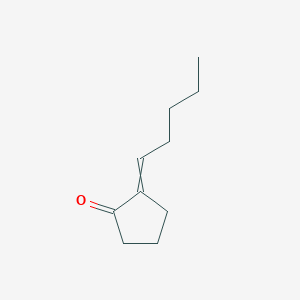
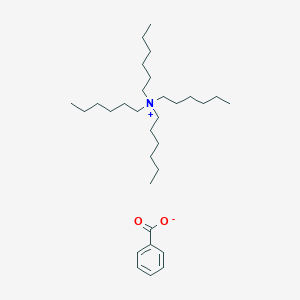
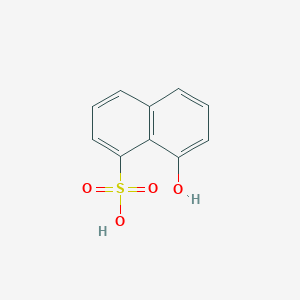
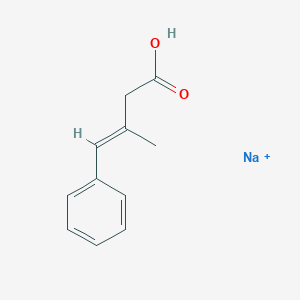

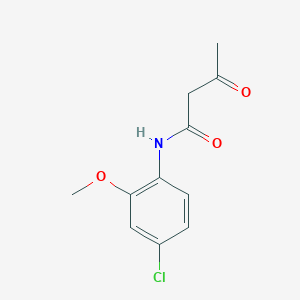
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
